![molecular formula C10H16F3NO2 B2810673 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid CAS No. 2089245-73-6](/img/structure/B2810673.png)

2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

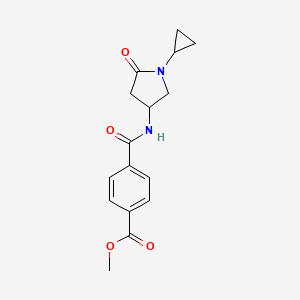

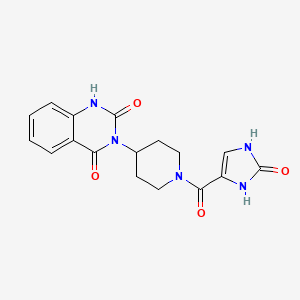

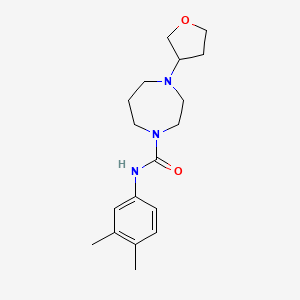

The compound “2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

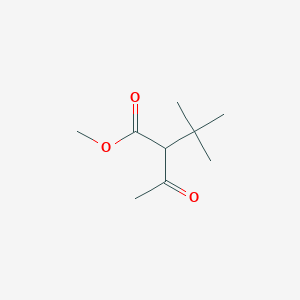

The synthesis of such compounds often involves complex organic reactions. One approach mentioned in the literature is the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of this compound is complex, containing a piperidine ring substituted with a trifluoromethyl group and a 2-methylpropanoic acid group . The 3D structure of the molecule can be viewed using specialized software .Aplicaciones Científicas De Investigación

Catalysis and Synthetic Applications

- The study by Dönges et al. (2014) demonstrated the use of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, related to the core structure of the subject compound, as effective Lewis acids for catalyzing oxidative cyclization of alkenols. This catalysis facilitates the formation of tetrahydrofuran and tetrahydropyran derivatives, showcasing the compound's potential in synthetic organic chemistry Dönges, M., Amberg, M., Stapf, G., Kelm, H., Bergsträsser, U., & Hartung, J. (2014). Inorganica Chimica Acta, 420, 120-134.

Anticonvulsant and Antinociceptive Activity

- Kamiński et al. (2016) synthesized a focused library of new piperazinamides derived from 3-methyl and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential hybrid anticonvulsants. These molecules combined chemical fragments of well-known antiepileptic drugs, demonstrating promising anticonvulsant and antinociceptive activities in preclinical models Kamiński, K., Zagaja, M., Rapacz, A., Łuszczki, J., Andres-Mach, M., Abram, M., & Obniska, J. (2016). Bioorganic & Medicinal Chemistry, 24(4), 606-618.

Synthesis of Natural Products

- Kubizna et al. (2010) focused on the synthesis of optically pure piperidine alkaloids isolated from ladybird beetles, employing a strategy that could potentially involve derivatives of the target compound. This synthesis utilized cyclisative carboamination and carbonylation reactions, illustrating the compound's relevance in the synthesis of biologically active natural products Kubizna, P., Špánik, I., Kožíšek, J., & Szolcsányi, P. (2010). Tetrahedron, 66, 2351-2355.

Advanced Materials and Crystal Engineering

- Li et al. (2005) investigated the structures of three trifluoromethyl-substituted compounds, providing insights into their potential applications in materials science and crystal engineering. The study highlighted the molecular interactions and crystal packing patterns, which could inform the design of new materials with desired properties Li, B., Lan, Y. M., Hsu, C. T., Liu, Z. L., Song, H. B., Wu, C., & Yang, H. Z. (2005). Acta Crystallographica Section C, 61 Pt 2, o122-6.

Medicinal Chemistry and Drug Discovery

- Grimwood et al. (2011) characterized PF-04455242, a novel κ-opioid receptor antagonist, for its high affinity and selectivity, demonstrating the potential therapeutic applications of similar compounds in treating depression and addiction disorders Grimwood, S., Lu, Y., Schmidt, A. W., Vanase-Frawley, M., Sawant-Basak, A., Miller, E., Mclean, S., Freeman, J., Wong, S., McLaughlin, J., & Verhoest, P. (2011). Journal of Pharmacology and Experimental Therapeutics, 339, 555-566.

Propiedades

IUPAC Name |

2-methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h6-7,14H,3-5H2,1-2H3,(H,15,16)/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMVXVPTIGEJHW-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCC(N1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCC[C@@H](N1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2810591.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2810594.png)

![N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2810599.png)

![1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one](/img/structure/B2810606.png)

![5-((2-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2810611.png)